GSK650394 is a potent and selective small-molecule inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). [, , , , , , , ] SGK1 belongs to the AGC family of kinases, which also includes AKT and PKA, and plays a critical role in various cellular processes, including ion transport, cell survival, proliferation, and inflammatory responses. [, , , , , , , , , ] GSK650394 is widely used in scientific research to investigate the role of SGK1 in diverse biological systems and disease models.
GSK 650394 is a small molecule inhibitor specifically targeting serum and glucocorticoid-regulated kinase 1 (SGK1). It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and bone health. The compound exhibits a potent inhibitory effect on SGK1, with an IC50 value of approximately 13 nM, making it a promising candidate for further research in various medical applications, including prostate cancer and osteoporosis management .
GSK 650394 is classified as a selective inhibitor of SGK1, which is part of the AGC kinase family. This classification places it among compounds that modulate kinase activity, impacting numerous signaling pathways involved in cell growth, apoptosis, and metabolism.
The synthesis of GSK 650394 involves several key steps that are typical for small molecule development. While specific synthetic routes are proprietary, the general methodology includes:
The synthesis process requires careful control of reaction conditions to ensure high yield and purity. The compound is soluble in dimethyl sulfoxide at concentrations exceeding 10 mM, facilitating its use in various biochemical assays .
GSK 650394 has a well-defined chemical structure that allows it to interact specifically with SGK1. The precise molecular formula and structure can be represented as follows:
The structural characteristics include functional groups that enhance its binding affinity to the active site of SGK1. The compound's design incorporates features that allow for competitive inhibition of the kinase activity.
GSK 650394 primarily acts through competitive inhibition of SGK1. In biochemical assays, it has been shown to inhibit phosphorylation activities effectively:
In vitro assays employing scintillation proximity techniques have been used to quantify the inhibitory effects on SGK1 and SGK2 activities. These assays measure the incorporation of radiolabeled ATP into phosphorylated substrates.
GSK 650394 exerts its effects by inhibiting the activity of SGK1, which is involved in multiple signaling pathways related to cell survival and proliferation. The inhibition leads to:
Studies indicate that GSK 650394 effectively reduces androgen-induced cellular activities, suggesting its potential utility in treating hormone-responsive cancers .
GSK 650394 has several promising applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: